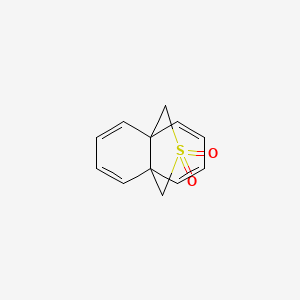
2-(1H-Benzimidazol-2-YL)ethyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzimidazol-2-YL)ethyl 4-chlorobenzoate is a chemical compound with the molecular formula C16H13ClN2O2 and a molecular weight of 300.747 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of 2-(1H-Benzimidazol-2-YL)ethyl 4-chlorobenzoate typically involves the condensation of 2-(1H-benzimidazol-2-yl)ethanol with 4-chlorobenzoic acid . The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(1H-Benzimidazol-2-YL)ethyl 4-chlorobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
2-(1H-Benzimidazol-2-YL)ethyl 4-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-YL)ethyl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-(1H-Benzimidazol-2-YL)ethyl 4-chlorobenzoate can be compared with other benzimidazole derivatives such as:
2-(1H-Benzimidazol-2-YL)ethanol: Similar structure but lacks the 4-chlorobenzoate moiety, leading to different biological activities.
2-(1H-Benzimidazol-2-YL)ethyl benzoate: Similar structure but without the chlorine atom, which may affect its reactivity and biological properties.
2-(1H-Benzimidazol-2-YL)ethyl 4-methylbenzoate: Contains a methyl group instead of a chlorine atom, resulting in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
105278-74-8 |
|---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-7-5-11(6-8-12)16(20)21-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8H,9-10H2,(H,18,19) |
InChI Key |
ZREYSAAUCNAYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



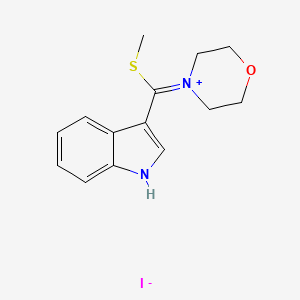

![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)
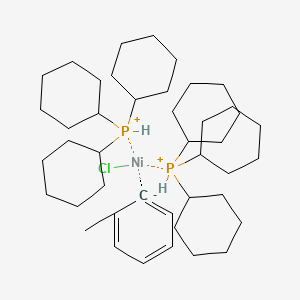
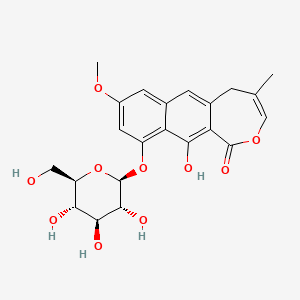

![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)

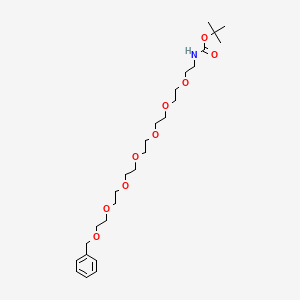
![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)
